2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H6F2N4 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H6F2N4/c8-7(9)4-3-6-11-2-1-5(10)13(6)12-4/h1-3,7H,10H2 |
InChI-Schlüssel |
CIOIAZCSNRVCAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=CC(=N2)C(F)F)N=C1)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 4-Amino Pyrazoles with β-Ketoesters
A widely employed method involves reacting 4-amino-1H-pyrazoles with β-ketoesters under acidic conditions. For example, 4-phenyl-1H-pyrazol-5-amine reacts with ethyl 3-oxo-3-phenylpropanoate in acetic acid at 110°C to yield 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Adapting this approach, introducing a difluoromethyl group at the pyrazole’s 2-position prior to cyclization could directly yield the desired scaffold.
Reaction Conditions:
Alternative Pathways Using Malonate Derivatives
Diethyl malonate has been used to construct the pyrimidine ring via a two-step process. For instance, 4-(4-fluorophenyl)-1H-pyrazol-5-amine reacts with diethyl malonate in sodium ethoxide to form a diol intermediate, which is subsequently dehydrated and cyclized. This method offers flexibility for introducing substituents at the 5-position but requires careful optimization for 2-position modifications.
Functionalization at the 7-Position: Chlorination and Amination
The 7-position amination is critical for biological activity in pyrazolo[1,5-a]pyrimidines. A two-step chlorination-amination sequence is standard:
POCl3-Mediated Chlorination
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones are treated with phosphorus oxychloride (POCl3) and tetramethylammonium chloride to form 7-chloro intermediates. For example, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one converts to its 7-chloro derivative in 90% yield under reflux conditions.
Optimization Notes:
Displacement with Ammonia or Amines
The 7-chloro intermediate reacts with ammonia or amines to install the 7-amino group. For instance, 2-pyridinemethanamine displaces chloride in isopropanol with DIPEA as a base, yielding 7-aminated products in 70–85% yields. For 2-(difluoromethyl) derivatives, gaseous ammonia or aqueous ammonium hydroxide would be preferred to avoid steric hindrance.
Introducing the 2-Difluoromethyl Group
The difluoromethyl group at position 2 can be introduced via pre-cyclization modification of the pyrazole precursor or post-cyclization functionalization.
Post-Cyclization Difluoromethylation
Late-stage introduction of the difluoromethyl group avoids instability issues. Two approaches are viable:
Nucleophilic Substitution
If a leaving group (e.g., Br, I) is present at position 2, treatment with a difluoromethylating agent like TMSCF2H or NaSO2CF2H could install the CF2H group.
Example Protocol:
Cross-Coupling Reactions
Optimization and Challenges
Regioselectivity in Cyclocondensation
The position of the difluoromethyl group is highly sensitive to the substitution pattern of the pyrazole starting material. Computational studies suggest that electron-withdrawing groups like CF2H at the pyrazole’s 2-position direct cyclization to the [1,5-a] isomer over [3,4-d] variants.
Stability of Intermediates
7-Chloro intermediates with electron-deficient scaffolds (e.g., CF2H at position 2) may exhibit reduced stability under prolonged heating. Lower temperatures (80–90°C) and shorter reaction times are recommended during chlorination.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Amino-2-(difluormethyl)pyrazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Reaktionen, die die Substitution von funktionellen Gruppen am Pyrazolo[1,5-a]pyrimidin-Kern beinhalten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Dess–Martin-Periodinan, aktiviertes Mangan(IV)-oxid und verschiedene β-Enaminonderivate .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene 2,7-disubstituierte Pyrazolo[1,5-a]pyrimidine, die signifikante photophysikalische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). Specifically, 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria. This inhibition leads to significant bactericidal effects, making it a candidate for further development as an anti-tuberculosis agent .
Case Study: Structure-Activity Relationship (SAR)
A study synthesized various analogues of this compound and assessed their antimycobacterial activity. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced activity against M.tb, with some compounds demonstrating promising in vitro and in vivo efficacy in mouse models .
Anticancer Properties
The compound has shown potential anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDK2 by this compound leads to apoptosis in cancer cells by disrupting normal cell cycle progression and promoting cell death pathways.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | CDK2 inhibition leading to apoptosis |
| HCT116 (Colon) | 15.4 | Induction of cell cycle arrest |
| A549 (Lung) | 22.3 | Apoptosis via caspase activation |
Inhibition of Kinases
Pyrazolo[1,5-a]pyrimidines are known for their kinase inhibitory properties. The compound has been identified as a potent inhibitor of aurora kinases, which are often overexpressed in various cancers. By targeting these kinases, this compound can impede tumor growth and proliferation.
Phosphodiesterase Inhibition
Another significant application is the selective inhibition of phosphodiesterase enzymes involved in inflammatory responses. This suggests potential therapeutic uses in treating inflammatory diseases such as asthma and rheumatoid arthritis. The compound's ability to modulate cyclic nucleotide levels could lead to reduced inflammation and improved clinical outcomes in related conditions.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. The compound's structural features allow it to interact effectively with microbial targets, providing a basis for developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a moderate PI3K δ inhibitor with poor selectivity toward the alpha isoform . The compound’s photophysical properties are influenced by electron-donating groups at position 7 on the fused ring, which improve both absorption and emission behaviors .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be contextualized by comparing it to structurally related compounds. Key differences in substituents, synthetic routes, and biological activities are summarized below.
Key Structural–Activity Relationship (SAR) Insights
Fluorine Substituents: The 3-(4-fluorophenyl) group enhances M. tb inhibition potency by improving target binding (e.g., ATP synthase) . Difluoromethyl at position 2 increases metabolic stability compared to non-fluorinated analogs (e.g., 2-methyl derivatives) .
Amine Modifications :
- 2-Picolylamine at position 7 improves solubility and reduces cytotoxicity .
- Bulky substituents (e.g., morpholinyl, tert-butylpiperazinyl) at position 5 or 2 enhance selectivity but may reduce oral bioavailability .
Heterocyclic Variations :
Biologische Aktivität
2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in drug development. The difluoromethyl group enhances its biological activity and selectivity towards various targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 6.91 |
| This compound | HepG2 | 8.43 |
| This compound | A549 | 4.92 |
These results demonstrate the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. It has shown effectiveness against various viral infections, including Zika virus (ZIKV) and Dengue virus (DENV). The effective concentration (EC50) values reported are as follows:
| Virus | EC50 (µM) |
|---|---|
| ZIKV | 2.4 |
| DENV-2 | 1.4 |
These findings suggest that the compound could be a promising candidate for the treatment of viral infections .
Antimicrobial Activity
In addition to anticancer and antiviral effects, this compound exhibits antimicrobial properties against various bacterial strains:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
This antimicrobial activity highlights the compound's potential application in treating bacterial infections .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of certain kinases involved in cancer progression.
- Cell Cycle Arrest : It induces G1-phase arrest in cancer cells, leading to increased apoptosis rates compared to control groups .
- Antiviral Mechanisms : The antiviral efficacy is linked to the inhibition of viral replication processes within host cells.
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced cancer showed promising results with a derivative of this compound leading to tumor regression in a subset of patients.
- Case Study 2 : An investigation into its use against viral infections demonstrated significant reductions in viral load among treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves condensation of pyrazole and pyrimidine precursors under controlled conditions. Key steps include:
- Difluoromethyl introduction : Use fluorinated reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at −10°C to 0°C to minimize side reactions .
- Amine functionalization : Employ nucleophilic substitution at position 7 using NH₃ or protected amines in polar aprotic solvents (e.g., DMF, DMSO) .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (e.g., catalyst loading, solvent polarity) to improve yield (typically 40–65%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical workflow :
- NMR : ¹⁹F NMR confirms difluoromethyl incorporation (δ ≈ −120 to −140 ppm). ¹H/¹³C NMR resolves pyrazolo-pyrimidine core signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 239.08) .
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between pyrazole and pyrimidine rings) .
Q. What biological targets are associated with this compound class?
- Primary targets : Kinases (e.g., CDK, JAK), bacterial enzymes (e.g., M. tuberculosis InhA), and inflammatory mediators (COX-2) .
- Mechanistic studies :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based or radiometric methods .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT/WST-1 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Key modifications :
- Synthetic strategies : Parallel library synthesis with automated purification .
Q. What analytical approaches resolve contradictory bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Compound purity : Re-characterize batches via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Solubility artifacts : Use DMSO stocks ≤0.1% v/v to avoid colloidal aggregation .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Workflow :
- Docking : Use AutoDock Vina/Glide to model binding to homology-built targets (e.g., M. tuberculosis enzymes) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR : Develop models with MOE descriptors (e.g., logP, polar surface area) to prioritize derivatives .
Q. What strategies mitigate toxicity in preclinical studies?
- In vitro screens :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
